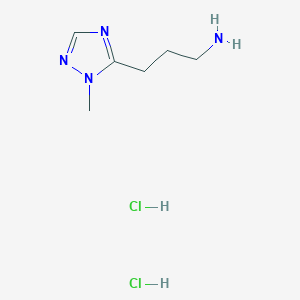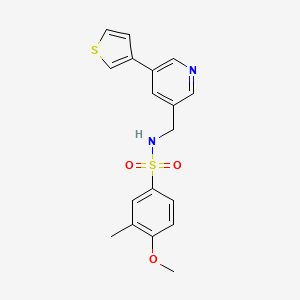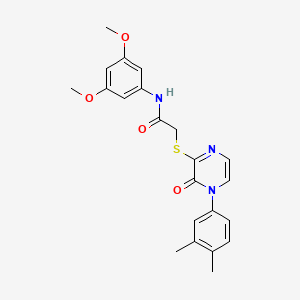
Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate is a useful research compound. Its molecular formula is C19H20N2O7 and its molecular weight is 388.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Science
Dimethyl terephthalate, a closely related compound, plays a crucial role in polymer science, particularly in the synthesis of polyesters and polymers with specific functionalities. Studies have demonstrated its utility in creating novel materials with desirable properties. For instance, the phosphorylation of waste products from dimethyl terephthalate production introduces a method to recycle and repurpose industrial waste into valuable materials with different characteristics, depending on the phosphorylation mode (Todorov, Georgieva, Troev, & Borisov, 1992). Furthermore, research on green synthesis approaches has highlighted the potential of renewable monomers, derived from natural sources like eugenol, to substitute petroleum-based monomers in polyester production, thereby offering a sustainable alternative to traditional materials (Firdaus et al., 2020).
Environmental Impact and Biodegradation
The environmental fate of dimethyl terephthalate and its derivatives is a significant area of concern, given their widespread use in industrial applications. Research has identified microorganisms and specific enzymes capable of transforming dimethyl terephthalate to less toxic compounds, such as mono-methyl terephthalate, thereby reducing its environmental impact (Cheng et al., 2020). This transformation is crucial for mitigating the potential toxicity of these compounds in ecosystems.
Material Science and Engineering
In material science, the modification and enhancement of material properties through chemical synthesis are of paramount importance. Research on dimethyl terephthalate derivatives has led to developments in solid polyurethane foams with reduced flammability, showcasing the potential of these compounds in creating safer and more durable materials for various applications (Troev, Todorov, & Borisov, 1984). Moreover, the catalysis research underscores the versatility of these compounds in facilitating organic reactions, further broadening their applicability in material synthesis (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).
Mecanismo De Acción
Target of Action
The primary target of Dimethyl 2-(2-(2-methoxyethoxy)isonicotinamido)terephthalate is the enzyme Serine Hydroxymethyltransferase 1 (SHMT1) found in Conyza canadensis . SHMT1 is an essential enzyme in the photorespiration cycle .
Mode of Action
This compound interacts with SHMT1, inhibiting its function
Biochemical Pathways
The inhibition of SHMT1 by this compound affects the photorespiration cycle Photorespiration is a metabolic pathway that consumes oxygen, releases carbon dioxide, and decreases net photosynthesis
Result of Action
The result of the action of this compound is the inhibition of SHMT1, leading to disruption of the photorespiration cycle . This results in a herbicidal effect, as evidenced by the compound’s activity against weeds . The compound has been shown to have herbicidal activity, with one derivative (compound 9ay) showing the highest activity among synthesized compounds .
Propiedades
IUPAC Name |
dimethyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-25-8-9-28-16-11-12(6-7-20-16)17(22)21-15-10-13(18(23)26-2)4-5-14(15)19(24)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZOYLFVYXKDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)
![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)





![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)
![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)

![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)

